Cas no 61066-89-5 (2-Cyclopropyl-2-phenylacetonitrile)

2-Cyclopropyl-2-phenylacetonitrile is a nitrile-functionalized organic compound featuring a cyclopropyl and phenyl substituent on the same carbon center. This structure imparts unique steric and electronic properties, making it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of cyclopropane-containing pharmaceuticals, agrochemicals, and fine chemicals. The cyclopropyl group enhances rigidity and metabolic stability, while the nitrile functionality offers versatility for further derivatization, such as hydrolysis to carboxylic acids or reduction to primary amines. Its well-defined molecular architecture supports precise structural modifications, facilitating applications in drug discovery and material science. The compound is typically handled under standard laboratory conditions, ensuring compatibility with common synthetic protocols.
2-Cyclopropyl-2-phenylacetonitrile structure
61066-89-5 structure
Product Name:2-Cyclopropyl-2-phenylacetonitrile
CAS No:61066-89-5
MF:C11H11N
MW:157.211742639542
CID:493385
PubChem ID:12943836
Update Time:2025-10-29

2-Cyclopropyl-2-phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-cyclopropyl-
    • 2-cyclopropyl-2-phenylacetonitrile
    • NE51625
    • Z1827898548
    • 2-Cyclopropyl-2-phenylacetonitrile
    • Inchi: 1S/C11H11N/c12-8-11(10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2
    • InChI Key: QSPUOGZKFWRGRU-UHFFFAOYSA-N
    • SMILES: N#CC(C1C=CC=CC=1)C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 190
  • Topological Polar Surface Area: 23.8

2-Cyclopropyl-2-phenylacetonitrile Pricemore >>

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Additional information on 2-Cyclopropyl-2-phenylacetonitrile

Recent Advances in the Study of 2-Cyclopropyl-2-phenylacetonitrile (CAS: 61066-89-5) in Chemical Biology and Pharmaceutical Research

2-Cyclopropyl-2-phenylacetonitrile (CAS: 61066-89-5) is a structurally unique compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This nitrile derivative, characterized by its cyclopropyl and phenyl substituents, has demonstrated potential as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its applications in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators. The compound's distinct chemical properties, including its stability and reactivity, make it a valuable scaffold for medicinal chemistry applications.

A recent study published in the Journal of Medicinal Chemistry investigated the role of 2-Cyclopropyl-2-phenylacetonitrile as a key intermediate in the synthesis of potent γ-secretase inhibitors. The researchers utilized a multi-step synthetic route, with the compound serving as a crucial building block for the introduction of the cyclopropyl moiety. The resulting inhibitors exhibited enhanced selectivity and reduced off-target effects compared to previous generations of γ-secretase modulators. This finding is particularly relevant for Alzheimer's disease research, where γ-secretase has been a prominent therapeutic target.

In another significant development, researchers at a leading pharmaceutical company have explored the use of 2-Cyclopropyl-2-phenylacetonitrile in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs). The compound's rigid structure was found to confer improved metabolic stability to the resulting drug candidates, addressing one of the major limitations of current NSAID therapies. Preliminary pharmacokinetic studies showed promising results, with enhanced oral bioavailability and prolonged half-life in animal models. These findings were recently presented at the American Chemical Society's national meeting and are currently under review for publication.

The mechanism of action of derivatives containing the 2-Cyclopropyl-2-phenylacetonitrile scaffold has been the subject of several recent investigations. Computational modeling studies have revealed that the cyclopropyl group induces significant conformational constraints that can enhance binding affinity to target proteins. This was particularly evident in a series of kinase inhibitors developed for oncology applications, where the compound's derivatives showed improved target specificity and reduced cardiotoxicity compared to existing therapies. These results were published in a recent issue of Bioorganic & Medicinal Chemistry Letters.

From a synthetic chemistry perspective, recent advances have been made in the production and purification of 2-Cyclopropyl-2-phenylacetonitrile. A team at MIT developed a novel catalytic system that significantly improves the yield of the compound while reducing the formation of byproducts. This methodological breakthrough, detailed in a recent Angewandte Chemie publication, could facilitate broader adoption of the compound in pharmaceutical manufacturing processes. The new protocol employs a palladium-based catalyst system that operates under mild conditions, making it more environmentally friendly than traditional synthetic routes.

Looking forward, the unique properties of 2-Cyclopropyl-2-phenylacetonitrile position it as a promising candidate for various therapeutic applications. Current research efforts are exploring its potential in central nervous system disorders, with preliminary data suggesting activity against novel targets in neuropathic pain pathways. Additionally, its application in agrochemical research is being investigated, particularly in the development of next-generation pesticides with improved environmental profiles. As these studies progress, we anticipate seeing more clinical applications emerge for this versatile chemical scaffold in the coming years.

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